Ethyl 2-(tert-butylsulfanyl)-3,3-dimethylbutanoate
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Overview
Description
Ethyl 2-(tert-butylsulfanyl)-3,3-dimethylbutanoate is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butylsulfanyl)-3,3-dimethylbutanoate typically involves the reaction of tert-butylsulfanyl chloride with an appropriate ester precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butylsulfanyl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 2-(tert-butylsulfanyl)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butylsulfanyl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(tert-butylsulfanyl)-3,3-dimethylbutanoate can be compared with similar compounds such as:
Ethyl 2-(tert-butylsulfanyl)acetate: Similar structure but with an acetate group instead of a butanoate group.
[2-(tert-butylsulfanyl)ethyl]trimethoxysilane: Contains a trimethoxysilane group instead of a butanoate ester.
These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
62217-63-4 |
---|---|
Molecular Formula |
C12H24O2S |
Molecular Weight |
232.38 g/mol |
IUPAC Name |
ethyl 2-tert-butylsulfanyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C12H24O2S/c1-8-14-10(13)9(11(2,3)4)15-12(5,6)7/h9H,8H2,1-7H3 |
InChI Key |
CRUOGQCOROZUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
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